
H-D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2 trifluoroacetate salt (Disulfide bond)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2 trifluoroacetate salt, also known as CTOP, is a synthetic peptide with a disulfide bond. It is a potent and highly selective ligand for μ-opioid receptors, showing minimal interaction with other opioid receptor systems. This compound is primarily used in scientific research to study opioid receptor activity and related biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of H-D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2 trifluoroacetate salt involves solid-phase peptide synthesis (SPPS) techniques. The process typically includes the following steps:
Resin Loading: The first amino acid, H-D-Phe, is attached to a solid resin support.
Chain Assembly: Sequential addition of amino acids (Cys, Tyr, D-Trp, Orn, Thr, Pen) using standard coupling reagents like N,N'-diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS).
Disulfide Bond Formation: The disulfide bond between Cys residues is formed using oxidizing agents such as iodine or hydrogen peroxide.
Cleavage and Deprotection: The peptide is cleaved from the resin and deprotected using trifluoroacetic acid (TFA) to yield the final product as a trifluoroacetate salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and reactors are used to ensure consistency and efficiency. Quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS), are employed to verify the purity and identity of the final product.
Chemical Reactions Analysis
Types of Reactions: H-D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2 trifluoroacetate salt can undergo various chemical reactions, including:
Oxidation: Formation of the disulfide bond between Cys residues.
Reduction: Reduction of the disulfide bond using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Substitution reactions at the amino acid side chains, depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Iodine, hydrogen peroxide.
Reduction: DTT, TCEP.
Substitution: Various reagents depending on the specific amino acid side chain involved.
Major Products Formed:
Disulfide Bond Formation: The primary product is the peptide with a disulfide bond.
Reduction Products: Reduced peptide with free thiol groups.
Substitution Products: Modified peptides with altered side chains.
Scientific Research Applications
H-D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2 trifluoroacetate salt is widely used in scientific research due to its high affinity for μ-opioid receptors. Its applications include:
Chemistry: Studying peptide synthesis and disulfide bond formation.
Biology: Investigating opioid receptor signaling pathways and their role in pain modulation.
Medicine: Developing new analgesics and understanding opioid receptor-related disorders.
Industry: Producing peptide-based drugs and diagnostic tools.
Mechanism of Action
The compound exerts its effects by binding to μ-opioid receptors, acting as an antagonist. This binding inhibits the receptor's activity, which can be useful in studying pain mechanisms and developing pain-relief medications. The molecular targets include μ-opioid receptors, and the pathways involved are related to pain perception and modulation.
Comparison with Similar Compounds
H-D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2 trifluoroacetate salt is unique due to its high selectivity for μ-opioid receptors. Similar compounds include:
NTB (Naltriben): Another μ-opioid receptor antagonist with similar selectivity.
CTAP (Cyclo[D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2]): A cyclic analog with similar activity.
These compounds share structural similarities but differ in their cyclic or linear nature, affecting their binding affinity and selectivity.
Biological Activity
H-D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2 trifluoroacetate salt, commonly referred to as CTOP, is a cyclic octapeptide that exhibits significant biological activity, primarily as a selective antagonist for mu-opioid receptors. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C50H67N11O11S2
- Molecular Weight : 1062.28 g/mol
- CAS Number : 103429-31-8
- Physical Appearance : White lyophilized solid
- Solubility : Soluble in water (up to 1 mg/ml) .
CTOP functions primarily as a selective antagonist at mu-opioid receptors, showcasing high affinity and specificity. Its binding characteristics include:
- IC50 for Mu Opioid Receptors : 2.80 nM
- Selectivity Ratio : IC50(DPDPE)/IC50(naloxone) = 4,840, indicating a strong preference for mu receptors over delta receptors .
The disulfide bond within the structure plays a crucial role in maintaining the peptide's conformation, which is essential for its binding efficacy and biological activity. The presence of this bond enhances stability and influences aggregation properties that are critical for its function .
Biological Activity and Applications
CTOP has been extensively studied for its implications in pain management and opioid receptor research. Its antagonistic properties make it a valuable tool in understanding opioid receptor dynamics and developing therapeutic strategies for opioid-related disorders.
Key Findings from Research Studies
- Binding Affinity :
- Role of Disulfide Bonds :
- Thiol-Disulfide Homeostasis :
Case Studies
Several studies have highlighted the effectiveness of CTOP in various experimental settings:
- A study indicated that CTOP could significantly displace [3H]naloxone binding in rat brain assays, confirming its role as a potent mu-opioid receptor antagonist .
- Research into disulfide bond cleavage has shown that it can enhance conformational dynamics and aggregation kinetics in related peptides, suggesting that modifications to CTOP could lead to novel therapeutic agents targeting opioid receptors while minimizing side effects associated with traditional opioids .
Summary Table of Biological Activity
Parameter | Value |
---|---|
Mu Opioid Receptor IC50 | 2.80 nM |
Selectivity Ratio | 4,840 |
Binding Affinity (Kd at 25°C) | 0.16 nM |
Binding Affinity (Kd at 37°C) | 0.41 nM |
Association Rate (25°C) | 1.25×108 M⁻¹ min⁻¹ |
Association Rate (37°C) | 2.49×108 M⁻¹ min⁻¹ |
Q & A
Q. Basic: What methodologies are recommended for synthesizing and purifying this disulfide-bonded peptide?
Answer:
- Solid-Phase Peptide Synthesis (SPPS): Use Fmoc/t-Bu chemistry for stepwise assembly. Orthogonal protecting groups (e.g., Trt for Cys residues) ensure controlled disulfide bond formation. Post-synthesis, the peptide is cleaved from the resin using trifluoroacetic acid (TFA) with scavengers (e.g., triisopropylsilane) to minimize side reactions .
- Disulfide Bond Formation: Oxidative folding under controlled pH (e.g., ammonium bicarbonate buffer, pH 8.0) with redox agents like glutathione facilitates correct pairing. Confirm bond formation via mass spectrometry (MS) and Ellman’s assay for free thiol quantification .
- Purification: Reverse-phase HPLC (RP-HPLC) with a C18 column and gradients of acetonitrile/water (0.1% TFA) achieves >95% purity. Lyophilize the final product and store at -20°C to prevent degradation .
Q. Basic: How is the disulfide bond conformation and structural integrity validated?
Answer:
- Mass Spectrometry (MS): Matrix-assisted laser desorption/ionization (MALDI-TOF) or electrospray ionization (ESI-MS) confirms molecular weight and disulfide connectivity by comparing reduced (linear) vs. oxidized (cyclic) forms .
- Nuclear Magnetic Resonance (NMR): 2D NMR (e.g., COSY, NOESY) resolves spatial proximity of Cys residues, verifying intramolecular disulfide bonds .
- Circular Dichroism (CD): CD spectra in aqueous buffers assess secondary structure (e.g., β-turns), which is critical for receptor binding .
Q. Advanced: How to design experiments to evaluate receptor subtype selectivity and affinity?
Answer:
- Competitive Radioligand Binding Assays: Use membranes from cells expressing target receptors (e.g., μ-opioid or somatostatin subtypes). Incubate with a radiolabeled agonist (e.g., [³H]-DAMGO) and increasing peptide concentrations. Calculate IC₅₀ values to determine selectivity profiles (e.g., >1000 nM for non-target receptors vs. 2.0 nM for sst4 in ) .
- Functional Assays: Measure cAMP inhibition (for Gi-coupled receptors) or calcium flux (for Gq-coupled) in HEK293 cells. Compare EC₅₀/IC₅₀ values across receptor subtypes to identify off-target effects .
- In Vivo Selectivity: Use knockout rodent models or subtype-specific antagonists (e.g., CYN154806 for sst2) to isolate pharmacological effects .
Q. Advanced: How to address discrepancies in antagonist potency across in vitro vs. in vivo models?
Answer:
- Pharmacokinetic (PK) Profiling: Assess bioavailability via subcutaneous (s.c.) vs. intracerebroventricular (i.c.v.) administration. Measure plasma and brain concentrations using LC-MS/MS to correlate exposure with efficacy .
- Receptor Reserve Considerations: High-efficacy agonists (e.g., etorphine) may require higher antagonist doses in vivo due to receptor reserve. Use operational model analyses to quantify ligand efficacy .
- Metabolic Stability: Incubate the peptide with liver microsomes or plasma to identify degradation hotspots (e.g., Pen residue oxidation). Stabilize via D-amino acid substitution or PEGylation .
Q. Advanced: How to optimize peptide stability and solubility for in vivo applications?
Answer:
- Salt Formulation: The trifluoroacetate counterion enhances solubility in aqueous buffers. For long-term stability, consider lyophilization with cryoprotectants (e.g., trehalose) .
- Backbone Modifications: Replace labile residues (e.g., Orn → Lys) or introduce non-natural amino acids (e.g., D-Trp) to resist protease cleavage. Cyclization via lactam bridges can further stabilize the structure .
- Solubility Screening: Test in PBS, saline, or DMSO/water mixtures. For low solubility, use co-solvents (e.g., cyclodextrins) or PEG-conjugation .
Q. Advanced: How to interpret noncompetitive antagonism observed at high peptide doses?
Answer:
- Mechanistic Studies: Perform Schild regression analysis. A slope ≠ 1 suggests allosteric modulation or irreversible binding. Use washout experiments to test reversibility .
- Receptor Dimerization: Probe for μ-opioid/somatostatin heterodimers via co-immunoprecipitation. Noncompetitive effects may arise from altered receptor trafficking .
- In Silico Modeling: Molecular dynamics simulations (e.g., GPCRdb templates) can predict peptide-receptor interactions that deviate from orthosteric binding .
Q. Basic: What analytical controls ensure batch-to-batch consistency?
Answer:
- Purity: RP-HPLC with UV detection (214 nm) for main peak quantification.
- Identity: MS/MS fragmentation confirms sequence and disulfide bonds.
- Potency: Standardize functional assays (e.g., IC₅₀ in receptor binding) across batches .
Q. Advanced: How to resolve conflicting data on trifluoroacetate’s impact on biological activity?
Answer:
- Counterion Exchange: Replace TFA with acetate or HCl via ion-exchange chromatography. Compare activity in TFA-free vs. TFA-containing formulations .
- Artifact Controls: Include TFA-only controls in assays to rule out nonspecific effects (e.g., pH shifts) .
- Environmental Monitoring: Use LC-MS to quantify residual TFA in peptide solutions, ensuring concentrations are below inhibitory thresholds .
Properties
Molecular Formula |
C52H68F3N11O13S2 |
---|---|
Molecular Weight |
1176.3 g/mol |
IUPAC Name |
(4R,7S,10S,13R,16S,19R)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-10-(3-aminopropyl)-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-3,3-dimethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C50H67N11O11S2.C2HF3O2/c1-26(62)39(42(53)65)59-49(72)41-50(3,4)74-73-25-38(58-43(66)33(52)21-28-11-6-5-7-12-28)47(70)56-36(22-29-16-18-31(64)19-17-29)45(68)57-37(23-30-24-54-34-14-9-8-13-32(30)34)46(69)55-35(15-10-20-51)44(67)60-40(27(2)63)48(71)61-41;3-2(4,5)1(6)7/h5-9,11-14,16-19,24,26-27,33,35-41,54,62-64H,10,15,20-23,25,51-52H2,1-4H3,(H2,53,65)(H,55,69)(H,56,70)(H,57,68)(H,58,66)(H,59,72)(H,60,67)(H,61,71);(H,6,7)/t26-,27-,33-,35+,36+,37-,38+,39+,40+,41-;/m1./s1 |
InChI Key |
BPLOKJUPZTYYLV-XQGGKHMTSA-N |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N[C@@H](C(SSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)N)(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C1C(=O)NC(C(SSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)(C)C)C(=O)NC(C(C)O)C(=O)N)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.